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Compound of Interest

Compound Name:
(4-Ethoxy-2-fluorophenyl)boronic

acid

Cat. No.: B1593157 Get Quote

(4-Ethoxy-2-fluorophenyl)boronic acid is a versatile organoboron compound, widely utilized

as a key intermediate in synthetic organic chemistry. Its primary application lies in palladium-

catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, to form carbon-

carbon bonds. This reaction is fundamental in the synthesis of complex molecules, including

pharmaceuticals, agrochemicals, and advanced materials. The presence of the ethoxy and

fluoro substituents on the phenyl ring allows for fine-tuning of the electronic and steric

properties of target molecules, making this reagent particularly valuable in drug discovery and

development.

Given its role as a precursor, rigorous confirmation of its structure and purity is paramount.

Spectroscopic techniques are the cornerstone of this analytical process. This guide provides a

detailed roadmap for interpreting the NMR, IR, and MS spectra to unambiguously identify (4-
Ethoxy-2-fluorophenyl)boronic acid and ensure its quality for downstream applications.

Molecular Structure and Properties
A clear understanding of the molecule's architecture is the foundation for interpreting its

spectral output.

Chemical Formula: C₈H₁₀BFO₃[1]

Molecular Weight: 183.97 g/mol [1]
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CAS Number: 279261-82-4[1]

Appearance: Typically a solid at room temperature[1]

Caption: 2D structure of (4-Ethoxy-2-fluorophenyl)boronic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Analysis
NMR spectroscopy is the most powerful tool for elucidating the precise atomic connectivity of

an organic molecule. For arylboronic acids, however, there are specific experimental

considerations. These compounds have a propensity to form cyclic anhydrides (boroxines)

upon dehydration, which can lead to complex or misleading spectra.[2]

Causality of Experimental Choice: To ensure the analysis of the monomeric boronic acid, the

use of a protic deuterated solvent like methanol-d₄ (CD₃OD) or the addition of a small amount

of D₂O is highly recommended. These solvents effectively break down the boroxine trimers

through solvolysis, simplifying the spectrum to that of the desired monomeric species.[2]

Caption: Standard workflow for comprehensive NMR analysis.

¹H NMR Spectroscopy
The proton NMR spectrum provides information about the number, environment, and

connectivity of hydrogen atoms.

B(OH)₂ Protons: The two protons on the boronic acid hydroxyl groups are acidic and will

readily exchange with deuterium in solvents like CD₃OD or D₂O, causing their signal to

diminish or disappear. In a non-exchanging solvent like DMSO-d₆, a broad singlet would be

expected.

Aromatic Protons (Ar-H): The three protons on the phenyl ring will appear in the aromatic

region (typically 6.5-8.0 ppm). Their splitting pattern is complex due to both H-H and H-F

coupling.

H-3: A doublet of doublets, coupled to H-5 and the adjacent fluorine atom.
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H-5: A doublet of doublets, coupled to H-3 and H-6.

H-6: A triplet or doublet of doublets, coupled to H-5 and the fluorine atom (long-range

coupling).

Ethoxy Protons (-OCH₂CH₃):

Methylene (-OCH₂-): A quartet around 4.0-4.2 ppm, split by the adjacent methyl protons.

Methyl (-CH₃): A triplet around 1.3-1.5 ppm, split by the adjacent methylene protons.

Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~7.5 - 7.0 Multiplet 3H Ar-H

~4.1 Quartet (q) 2H -O-CH₂-CH₃

~1.4 Triplet (t) 3H -O-CH₂-CH₃

Variable (broad) Singlet (s) 2H B(OH)₂

¹³C NMR Spectroscopy
The ¹³C NMR spectrum reveals the electronic environment of each carbon atom. Due to the low

natural abundance of ¹³C, spectra are typically proton-decoupled.

Aromatic Carbons: Six distinct signals are expected in the aromatic region (~110-165 ppm).

The carbon atoms bonded to fluorine (C-2) and the boronic acid group (C-1) will show

characteristic splitting due to C-F and C-B coupling, respectively. The carbon attached to the

ethoxy group (C-4) will be shifted downfield.

Ethoxy Carbons: Two signals are expected in the aliphatic region: -OCH₂ (~64 ppm) and -

CH₃ (~15 ppm).

¹⁹F NMR Spectroscopy
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¹⁹F NMR is a highly sensitive technique for fluorine-containing compounds. A single signal is

expected for (4-Ethoxy-2-fluorophenyl)boronic acid, confirming the presence of one fluorine

environment.[3] The chemical shift provides information about the electronic environment of the

fluorine atom.

¹¹B NMR Spectroscopy
¹¹B NMR is specific to boron-containing compounds and is an excellent tool for confirming the

state of the boronic acid.

sp² Boron: The trigonal planar boronic acid (C-B(OH)₂) exhibits a characteristic broad signal

in the range of +27 to +33 ppm.[4]

sp³ Boron: If the boronic acid forms a boronate ester or adduct, the boron becomes

tetracoordinate, resulting in a significant upfield shift to approximately +2 to +10 ppm.[5] This

clear distinction is invaluable for monitoring reactions.

Infrared (IR) Spectroscopy Analysis
IR spectroscopy probes the vibrational frequencies of functional groups within a molecule. It is

a rapid and effective method for confirming the presence of key structural motifs.

Experimental Protocol (ATR-FTIR):

Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a solvent like

isopropanol.

Record a background spectrum of the empty crystal.

Place a small amount of the solid (4-Ethoxy-2-fluorophenyl)boronic acid sample onto the

crystal.

Apply pressure using the anvil to ensure good contact.

Acquire the sample spectrum.

Interpretation of Key Peaks:
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O-H Stretch: A very strong and broad absorption band centered around 3300-3200 cm⁻¹ is

characteristic of the hydrogen-bonded O-H groups of the boronic acid.[6]

C-H Stretches: Aromatic C-H stretching vibrations appear as a group of weaker peaks just

above 3000 cm⁻¹. Aliphatic C-H stretches from the ethoxy group appear just below 3000

cm⁻¹.[7]

C=C Aromatic Stretch: Medium to strong absorptions between 1610 cm⁻¹ and 1450 cm⁻¹

confirm the presence of the phenyl ring.

B-O Stretch: A very strong and characteristic stretching vibration for the boron-oxygen bond

is typically observed around 1350 cm⁻¹.[8] This is a key diagnostic peak for boronic acids.

C-O Ether Stretch: A strong, sharp peak in the 1250-1200 cm⁻¹ region corresponds to the

aryl-alkyl ether linkage.

C-F Stretch: A strong absorption in the 1100-1000 cm⁻¹ range indicates the presence of the

carbon-fluorine bond.

Table 2: Key IR Absorption Bands

Wavenumber (cm⁻¹) Intensity
Functional Group
Assignment

3400 - 3200 Strong, Broad O-H Stretch (Boronic Acid)

3100 - 3000 Medium Aromatic C-H Stretch

2980 - 2850 Medium Aliphatic C-H Stretch

~1610, ~1500 Medium-Strong Aromatic C=C Stretch

~1350 Strong B-O Stretch

~1240 Strong
Asymmetric C-O-C Stretch

(Ether)

~1100 Strong C-F Stretch
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Mass Spectrometry (MS) Analysis
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule

and its fragments, confirming the molecular weight and offering clues to its structure. Electron

Impact (EI) or Electrospray Ionization (ESI) can be used. ESI is often preferred for boronic

acids as it is a softer ionization technique.

Molecular Ion Peak: The molecular weight is 183.97. In positive-ion ESI mode, the

protonated molecule [M+H]⁺ would be observed at m/z ≈ 185. A key feature will be the

characteristic isotopic pattern of boron: ¹¹B (80.1% abundance) and ¹⁰B (19.9% abundance).

This results in an M+1 peak that is about 20% the intensity of the main peak for boron-

containing fragments.

Fragmentation Pattern: The fragmentation of the molecular ion provides structural

confirmation. Common fragmentation pathways for arylboronic acids include:

Loss of Water: A peak corresponding to [M-H₂O]⁺.

Loss of Ethylene: From the ethoxy group, leading to a hydroxyphenylboronic acid

fragment.

Cleavage of the C-B bond: Can lead to fragments corresponding to the fluorinated

ethoxybenzene cation.

[M+H]+ 
 m/z ≈ 185

Loss of H2O 
 [M-H2O+H]+ 

 m/z ≈ 167- H2O

Loss of C2H4 
 [M-C2H4+H]+ 

 m/z ≈ 157

- C2H4

Loss of B(OH)2 
 [M-B(OH)2+H]+ 

 m/z ≈ 141

- B(OH)2
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Click to download full resolution via product page

Caption: Plausible ESI-MS fragmentation pathways.

Table 3: Predicted Mass Spectrometry Data (Positive ESI)

m/z Proposed Identity Notes

~185 [M+H]⁺ Protonated molecular ion.

~167 [M - H₂O + H]⁺ Loss of a water molecule.

~157 [M - C₂H₄ + H]⁺
Loss of ethylene from the

ethoxy group.

~141 [C₆H₅FO + H]⁺ Cleavage of the C-B bond.

Conclusion
The comprehensive analysis using NMR, IR, and MS provides a self-validating system for the

structural confirmation of (4-Ethoxy-2-fluorophenyl)boronic acid. ¹H and ¹³C NMR confirm

the carbon-hydrogen framework, while ¹⁹F and ¹¹B NMR verify the presence and chemical state

of the heteroatoms. IR spectroscopy provides a rapid fingerprint of the key functional groups,

particularly the characteristic O-H and B-O stretches. Finally, mass spectrometry confirms the

molecular weight and provides corroborating structural evidence through predictable

fragmentation patterns. Together, these techniques form an indispensable analytical workflow

for ensuring the identity, purity, and quality of this important chemical reagent in research and

industrial settings.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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